molecular formula C22H24NOPS B6315086 N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine CAS No. 2410954-70-8

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine

Cat. No. B6315086
CAS RN: 2410954-70-8
M. Wt: 381.5 g/mol
InChI Key: XTAFUNLLYVYDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine, also known as DPPE-PTE, is a phosphonium-based compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential medicinal, industrial, and agricultural applications.

Scientific Research Applications

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential medicinal, industrial, and agricultural applications. In the medical field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to treat cancer and other diseases. In the industrial field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to be used in the production of polymers and other materials. In the agricultural field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential use as a fertilizer and plant growth regulator.

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine is not fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell and disrupts their function. This disruption can lead to a variety of biochemical and physiological effects in the cell, which will be discussed in the next section.
Biochemical and Physiological Effects
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to induce a variety of biochemical and physiological effects in cells. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of cell adhesion. Additionally, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to inhibit the production of inflammatory mediators and to reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Additionally, it is non-toxic and does not produce significant levels of toxicity in cells. However, there are some limitations to using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine. One potential direction is the development of new and improved synthesis methods for the compound. Additionally, there is potential for further research into the mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential uses in the medical, industrial, and agricultural fields. Additionally, there is potential for further research into the biochemical and physiological effects of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential use as a drug or therapeutic agent. Finally, there is potential for further research into the advantages and limitations of using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments.

Synthesis Methods

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine can be synthesized in a variety of ways. One method involves the reaction of diphenylphosphine and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography. Another method involves the reaction of diphenylphosphonium bromide and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography.

properties

IUPAC Name

2-diphenylphosphoryl-N-(2-phenylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NOPS/c24-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)18-16-23-17-19-26-22-14-8-3-9-15-22/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAFUNLLYVYDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.